molecular formula C14H22O4S B12606279 Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- CAS No. 646519-60-0

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-

Cat. No.: B12606279
CAS No.: 646519-60-0
M. Wt: 286.39 g/mol
InChI Key: ZUNSEJSXQOADJV-ZDUSSCGKSA-N
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Description

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and a chiral side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of benzene with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The chiral side chain can be introduced through a series of reactions involving chiral starting materials and protecting groups to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can optimize the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, (2-methoxyethoxy)-
  • Benzene, (2-methoxyethyl)-
  • Benzene, (2-methoxymethyl)-

Uniqueness

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- is unique due to its chiral side chain and the presence of both methoxymethoxy and sulfonyl groups. These structural features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

646519-60-0

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

[(2S)-2-(methoxymethoxymethyl)-3-methylbutyl]sulfonylbenzene

InChI

InChI=1S/C14H22O4S/c1-12(2)13(9-18-11-17-3)10-19(15,16)14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3/t13-/m0/s1

InChI Key

ZUNSEJSXQOADJV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](COCOC)CS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(COCOC)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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